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DL-ALANINE (2,3,3,3-D4)

Cat. No.: B1580377
M. Wt: 93.12
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Description

Significance of Deuterated Compounds in Advanced Biomedical and Chemical Sciences

Deuterated compounds have emerged as crucial tools in a multitude of scientific disciplines. nih.gov In pharmaceutical research, the replacement of hydrogen with deuterium (B1214612) at specific molecular positions can alter the rate of drug metabolism, a phenomenon known as the kinetic isotope effect. nih.gov This can lead to improved pharmacokinetic profiles, such as a longer half-life, allowing for lower or less frequent dosing. nih.gov Beyond pharmaceuticals, deuterated compounds are instrumental in metabolomics for tracing metabolic pathways and in proteomics for quantitative analysis. isotope.comisotope.comisotope.com They are also invaluable in NMR spectroscopy, where selective deuteration can simplify complex spectra and provide detailed insights into molecular structure and dynamics. isotope.comaip.org

Historical Context of Alanine (B10760859) as a Model Amino Acid in Isotopic Studies

Alanine, a non-essential amino acid, has long been a fundamental subject in isotopic studies due to its central role in metabolism, particularly in the glucose-alanine cycle. targetmol.comchemicalbook.com Early research utilized isotopic labeling to investigate protein synthesis, amino acid flux, and the interconnectedness of metabolic pathways. pnas.org Its simple structure and involvement in key transamination reactions have made it an ideal model to develop and validate new isotopic analysis methods. pnas.org Studies comparing different isotopically labeled versions of alanine, for instance with nitrogen-15 (B135050) versus deuterium, have been pivotal in refining our understanding of amino acid kinetics.

Rationale for Deuteration at the 2,3,3,3 Positions in Alanine for Research Applications

The specific deuteration of alanine at the C2 (alpha-carbon) and C3 (beta-carbon) positions, creating DL-ALANINE (2,3,3,3-D4), is a strategic choice for several research applications. Deuterating the methyl group (C3) and the alpha-carbon creates a molecule where the deuterium labels are on the carbon backbone and are generally not exchangeable with protons from solvents like water under physiological conditions. researchgate.net This stability is crucial for metabolic tracer studies, ensuring that the isotopic label remains on the alanine skeleton as it is processed through various biochemical pathways.

Furthermore, in the context of NMR studies of large proteins, selective deuteration of amino acids like alanine is a key strategy. isotope.com By incorporating deuterated alanine into a protein, the signals from the protons on the rest of the protein are suppressed, which simplifies the otherwise crowded NMR spectrum. This allows researchers to focus on specific regions of the protein or to study the dynamics of the labeled alanine itself. aip.orgaip.org The quadrupolar nature of the deuterium nucleus also provides a sensitive probe for molecular motion. aip.org In mass spectrometry-based studies, the four-mass-unit shift provided by the four deuterium atoms offers a clear and distinct signal, facilitating accurate quantification and tracing. sigmaaldrich.com

Overview of Research Trajectories Employing DL-ALANINE (2,3,3,3-D4)

DL-ALANINE (2,3,3,3-D4) is primarily employed in research areas that benefit from its properties as a stable isotopic tracer and an internal standard. In metabolomics, it is used to trace the flow of alanine through various metabolic pathways, such as the alanine cycle, which is significant in understanding conditions like type 2 diabetes. chemicalbook.com Its use as an internal standard in quantitative mass spectrometry is critical for accurately measuring the concentration of endogenous alanine in biological samples. sigmaaldrich.com

In the field of structural biology, particularly NMR spectroscopy, while often the L-enantiomer is specifically used for incorporation into proteins, the principles of using deuterated alanine apply. isotope.comeurisotop.com Studies on the dynamics of solid alanine have utilized deuterated forms to investigate methyl group rotation and other molecular motions. aip.orgaip.org Furthermore, deuterated alanine serves as a tool in the analysis of bacterial cell walls, where D-alanine is a key component of peptidoglycan. nih.gov Research has also explored the use of deuterated alanine in solid-state hydrogen-deuterium exchange mass spectrometry (ssHDX-MS) to understand protein-matrix interactions in lyophilized formulations. acs.org

Physicochemical Properties of DL-ALANINE (2,3,3,3-D4)

PropertyValueSource
Molecular Formula C₃D₄H₃NO₂ scbt.com
Molecular Weight 93.12 g/mol scbt.comnih.gov
CAS Number 53795-92-9 scbt.com
Appearance Solid sigmaaldrich.com
Melting Point 289 °C (decomposes) chemicalbook.comsigmaaldrich.com
Isotopic Purity Typically ≥98 atom % D sigmaaldrich.com
Synonyms Alanine-d4, (±)-2-Aminopropionic acid-d4 isotope.com
Exact Mass 93.072785450 Da nih.gov

Properties

Molecular Weight

93.12

Purity

98%

Origin of Product

United States

Methodological Frameworks for Deuterium Incorporation and Detection

Synthetic Methodologies for Deuterium-Enriched Alanine (B10760859) Analogues

The synthesis of DL-Alanine (2,3,3,3-D4) and other deuterated alanine analogues involves precise chemical strategies to replace hydrogen atoms with deuterium (B1214612). These methods range from stereoselective chemical reactions to biocatalytic processes, each offering distinct advantages in terms of yield, purity, and the specific positioning of the deuterium labels.

Achieving a high degree of site- and stereoselectivity is a significant challenge in the synthesis of deuterated amino acids. acs.org Research has focused on methods that can introduce deuterium at specific positions while controlling the chirality of the resulting molecule. One approach involves the catalytic stereoinversion of L-alanine to produce deuterated D-alanine. semanticscholar.org This method utilizes a combination of an achiral pyridoxal (B1214274) analogue and a chiral base to catalyze the deuteration with an inversion of stereochemistry under mild conditions. semanticscholar.org

Another strategy employs hydrogen isotope exchange (HIE) reactions. These methods can be catalyzed by chemical or biological catalysts to install a deuterium atom at a pre-existing asymmetric center. researchgate.net For instance, an efficient method for site-selective and stereoselective synthesis of α-deuterated chiral amino acids has been developed using simple reaction conditions (NaOEt in EtOD) without the need for expensive equipment or strong bases. acs.org This process was shown to afford the deuterated product with a high level of enantiopurity and deuterium incorporation. acs.org Such methodologies are crucial for producing specific enantiomers of deuterated alanine for applications where stereochemistry is critical.

The synthesis of specifically labeled compounds like DL-Alanine (2,3,3,3-D4) often relies on the use of carefully chosen deuterated precursors. The general procedures for obtaining deuterated amino acids include exchange reactions, enzymatic methods, and isolation from organisms grown in deuterated media. pnas.org For multi-step chemical synthesis, building blocks that already contain the required deuterium atoms are essential.

While direct synthesis of DL-Alanine (2,3,3,3-D4) can be complex, related strategies for other amino acids highlight the general approach. For example, the synthesis of isotopically labeled tyrosine and phenylalanine has been achieved on a gram scale from a common intermediate, which is then subjected to a reductive deoxygenation/deuteration sequence. acs.org For alanine, a common precursor approach would involve starting materials where the methyl and alpha-carbon positions are already deuterated, followed by amination to form the final amino acid. The selection of these precursors is critical for ensuring high isotopic purity in the final product. sigmaaldrich.comsigmaaldrich.com

Enzymatic and biocatalytic methods offer high selectivity and efficiency for synthesizing deuterated amino acids under mild conditions. nih.gov These approaches can operate directly on free amino acids to achieve hydrogen-deuterium (H/D) exchange or be used to build the labeled amino acid from simpler, deuterated precursors. nih.gov

One biocatalytic platform uses a combination of enzymes for the enantioselective incorporation of deuterium into amino acids. researchgate.net For instance, by pairing an aminotransferase with a partner protein, researchers can catalyze both Cα and Cβ H/D exchange in amino acids. nih.gov Whole-cell biocatalysis has also been developed for the synthesis of deuterated amino acids from simple aldehydes, offering high yields and selectivities. researchgate.net Furthermore, bacteria such as Brevibacterium methylicum have been used to produce deuterium-labeled alanine by culturing the organism in a medium containing deuterium oxide (D2O) and [2H]-methanol as the carbon source. mdpi.com These biological systems provide a powerful and sustainable route to producing specifically deuterated amino acids like DL-Alanine (2,3,3,3-D4).

Advanced Spectroscopic Techniques for Deuterium Analysis

Once synthesized, the isotopic purity and the precise location of deuterium atoms within the alanine molecule must be verified. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for this analysis.

NMR spectroscopy is a primary tool for the structural and dynamic analysis of isotopically labeled compounds. chempep.com For deuterated molecules, while proton (¹H) NMR is limited by the low intensity of residual proton signals in highly enriched compounds, other NMR active nuclei provide detailed information. sigmaaldrich.com The integration of deuterium labeling with ¹³C and ¹⁵N enrichment is a powerful strategy in biomolecular NMR to study protein structure and dynamics. sigmaaldrich.comnmr-bio.com

Deuterium NMR (²H NMR) is a direct and quantitative method for analyzing deuterium-enriched compounds. sigmaaldrich.com Since the chemical shifts in ²H NMR are very similar to those in ¹H NMR for a given molecule, spectral interpretation is straightforward. sigmaaldrich.com This technique is particularly valuable for highly deuterated compounds where ¹H NMR is not effective. sigmaaldrich.com

²H NMR provides unambiguous positional information, confirming where the deuterium atoms have been incorporated. chempep.com For DL-Alanine (2,3,3,3-D4), the ²H NMR spectrum would show signals corresponding to the deuterium atoms at the C2 and C3 positions. The relative integration of these peaks can be used to determine the deuterium enrichment at each site, verifying the success of the labeling strategy. sigmaaldrich.com This makes ²H NMR an essential quality control technique in the production and application of DL-Alanine (2,3,3,3-D4).

Interactive Data Table: Properties of DL-ALANINE (2,3,3,3-D4)

PropertyValueSource
Chemical FormulaCD₃CD(NH₂)COOH sigmaaldrich.com
IUPAC Name2-amino-2,3,3,3-tetradeuteriopropanoic acid nih.gov
Molecular Weight93.12 g/mol nih.govsigmaaldrich.com
CAS Number53795-92-9 nih.govsigmaaldrich.com
Isotopic Purity≥98 atom % D sigmaaldrich.comsigmaaldrich.com
Mass ShiftM+4 sigmaaldrich.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR Experiments with Deuterium Labeling for Structural and Dynamic Studies of Biomolecules

The study of high-molecular-weight proteins by solution NMR spectroscopy presents significant challenges due to spectral crowding and rapid signal decay. A powerful strategy to overcome these limitations involves the use of deuteration, where most protons in a protein are replaced with deuterium. nih.gov Within this deuterated environment, specific sites can be selectively protonated, a technique that has proven invaluable for structural and dynamic investigations. nih.govnih.gov

The selective labeling of alanine methyl groups (Alaβ) on a deuterated protein background is a significant extension of the widely used "ILV labeling" (Ile, Leu, Val) methodology. nih.govmdpi.com Alanine is frequently found in protein hydrophobic cores and at molecular interfaces, making its methyl group an excellent probe. nih.govmdpi.com Furthermore, the Alaβ methyl group is located close to the protein backbone, which reduces its flexibility compared to other methyl-bearing side chains and makes it a sensitive reporter of molecular structure and dynamics. nih.govnih.gov

This approach utilizes precursors like 2-[²H], 3-[¹³C]-Alanine to biosynthetically incorporate ¹³CH₃ groups at alanine positions in an otherwise deuterated protein. mdpi.com The resulting labeled protein is ideal for methyl-transverse relaxation optimized spectroscopy (methyl-TROSY) experiments. nih.gov Methyl-TROSY significantly enhances spectral quality for large biomolecules (up to ~800 kDa), allowing for the resolution and assignment of individual alanine residues, which would be impossible in a fully protonated protein. nih.gov This technique is instrumental in deriving structural restraints, such as ¹H-¹³C residual dipolar couplings (RDCs) and Nuclear Overhauser effect (NOE) based distance measurements, which are critical for determining the three-dimensional structure of large protein assemblies. nih.gov

Application in Protein Dynamics and Conformational Analysis

Deuterium labeling with compounds like DL-Alanine-d4 is a cornerstone for investigating protein dynamics across a wide range of timescales. NMR relaxometry, applied to partially deuterated alanine, allows for the disentanglement of motions from different proton groups within the molecule. bruker.com Studies on solid L-alanine have used deuterium labeling to isolate and quantify motional processes, such as the rotation of the methyl (CH₃) group, the dynamics of the amino (NH₃) group, and the collective dynamics of the hydrogen bond network. bruker.com

In the context of large proteins, the selective Alaβ-[¹³CH₃] labeling strategy provides specific probes to characterize motional events. nih.govmdpi.com These probes are used in NMR relaxation experiments to measure dynamics on both fast (picosecond to nanosecond) and slow (microsecond to millisecond) timescales. nih.gov Such motions are often linked to critical biological functions, including enzyme catalysis and ligand binding. By analyzing the relaxation properties of the alanine methyl probes, researchers can map the dynamic landscape of a protein and identify regions that undergo conformational changes upon interaction with other molecules. mdpi.com

The analysis of ¹H spin-lattice relaxation in partially deuterated alanine has identified distinct motional processes, each with a specific timescale. bruker.com This level of detail provides fundamental insights into the intrinsic flexibility of amino acid residues, which collectively govern the conformational dynamics of the entire protein.

Table 1: Motional Processes in Solid Alanine Identified by NMR Relaxometry

Motional ProcessAttributed ToTimescale
Fast ProcessRotation of the CH₃ groupNot specified
Intermediate ProcessDynamics of the NH₃ groupTenths of nanoseconds
Slow ProcessCollective dynamics of the 3D hydrogen bond networkMicroseconds (µs)

Data derived from NMR relaxometry studies on non-deuterated and partially deuterated alanine. bruker.com

Mass Spectrometry (MS) Techniques

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a reference method for achieving highly accurate and precise quantification of analytes. The technique involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. nih.govsigmaaldrich.com The labeled standard, such as DL-Alanine (2,3,3,3-D4), is chemically identical to the endogenous analyte and thus behaves similarly during sample preparation, separation, and ionization, correcting for sample loss and matrix effects. researchgate.net

In the mass spectrometer, the unlabeled (native) and labeled (heavy) forms of the analyte are detected as distinct signals separated by a mass difference corresponding to the isotopic label (a mass shift of +4 for DL-Alanine (2,3,3,3-D4)). The concentration of the native analyte is then calculated from the measured ratio of the signals. sigmaaldrich.com Stable isotope-labeled amino acids are considered the "gold standard" for internal standards in quantitative amino acid analysis by MS. sigmaaldrich.com One protocol for amino acid analysis lists D-L-alanine-2,3,3,3-d4 as a stable isotope-labeled reference compound to be used as an internal standard. dokumen.pub

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and LC-TOFMS for Deuterium Tracing

Liquid chromatography coupled with mass spectrometry is a cornerstone of modern metabolomics. In these methods, isotopically labeled internal standards are crucial for reliable data processing and quantification.

A study involving the metabolite profiling of rice koji (a fermentation starter) utilized DL-alanine-d4 as an internal standard for LC-MS analysis. researchgate.net In this research, chromatographic data was processed, and the peak area for each identified metabolite was normalized against the peak area of the DL-alanine-d4 internal standard. researchgate.net This normalization step is critical to correct for variations in sample injection volume and instrument response, ensuring that comparisons between different samples are valid and accurate. The use of DL-alanine-d4 in this context highlights its role in enhancing the robustness and reliability of quantitative metabolomic analyses performed by LC-MS. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolic Profiling

Gas chromatography-mass spectrometry (GC-MS) is another widely used platform for metabolic profiling, particularly for small, volatile, and thermally stable molecules like amino acids after appropriate derivatization. As with LC-MS, the use of stable isotope-labeled internal standards is essential for accurate quantification.

In a toxico-metabolomics study investigating the effects of a deep eutectic solvent, DL-alanine-d4 was included as an internal standard for the analysis. otsuka.co.jp The study aimed to identify changes in the metabolic profile of rat liver following exposure to the solvent. The inclusion of DL-alanine-d4 and other labeled standards allows for the correction of variability during the analytical process, from sample extraction and derivatization to GC-MS injection and detection. This ensures that observed differences in metabolite levels are due to biological effects and not analytical artifacts. otsuka.co.jp

Application of Deuterated Alanine as an Internal Standard in Quantitative Analytical Methods

Deuterated stable isotope-labeled compounds, such as DL-Alanine (2,3,3,3-d4), serve as ideal internal standards for quantitative analysis, particularly in mass spectrometry (MS)-based methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.comsigmaaldrich.comclearsynth.com The fundamental principle behind their use is that an ideal internal standard should share physical and chemical properties with the analyte of interest while being distinguishable by the detector. nih.gov Deuterated standards meet this requirement perfectly; they co-elute with the non-deuterated (endogenous) analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer's ion source, but are easily differentiated due to their higher mass. clearsynth.comnih.gov

The use of a deuterated internal standard is essential for correcting analytical variability that can occur during sample preparation and analysis. sigmaaldrich.com Specifically, it helps to overcome issues such as ion suppression or enhancement in the MS source, variations in instrument signal, and sample loss during extraction or derivatization. sigmaaldrich.com By adding a known concentration of DL-Alanine-d4 to a sample, the concentration of the unlabeled alanine can be accurately determined by comparing the ratio of the MS signal intensity of the analyte to that of the internal standard. clearsynth.com This approach significantly improves the precision, accuracy, and reliability of quantitative measurements. clearsynth.com

Deuterated amino acid standard mixtures, which include L-Alanine (2,3,3,3-D4), are commercially available and formulated for high-throughput metabolomics analysis. sigmaaldrich.comsigmaaldrich.com These ready-to-use solutions are particularly well-suited for analyzing polar metabolites using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC). sigmaaldrich.comsigmaaldrich.com The application of these standards is widespread across various scientific fields, including pharmaceutical research for measuring drug metabolites, environmental science for monitoring pollutants, and biochemistry for studying metabolic pathways. clearsynth.com

A key application is demonstrated in studies differentiating between bacterial and endogenous amino acids in mammalian tissues. In one method, samples were hydrolyzed in deuterated hydrochloric acid to intentionally label the D-alanine generated from the racemization of L-alanine in tissue protein. nih.gov This newly labeled D-alanine could then be distinguished by its increased molecular weight from the unlabeled bacterial D-alanine, showcasing the power of isotopic labeling in complex biological matrices. nih.gov

Table 1: Applications of Deuterated Alanine as an Internal Standard This table is interactive and can be sorted by clicking on the headers.

Analytical Technique Purpose Key Advantage Reference
LC-MS / GC-MS Quantitative metabolomics Overcomes ion suppression and signal drift sigmaaldrich.com
Mass Spectrometry General quantitative analysis Corrects for matrix effects and improves precision clearsynth.com
GC-MS Differentiating bacterial vs. endogenous D-alanine Enables distinction based on molecular weight after labeling nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Radical Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying materials with unpaired electrons, such as free radicals. nih.govnih.gov In the context of deuterated alanine, ESR is used to investigate the formation, structure, and behavior of radicals generated, typically through irradiation. researchmap.jpallenpress.com The amino acid alanine is widely used in radiation dosimetry, and understanding the radicals formed is crucial for this application. nih.govnih.gov

Studies on irradiated single crystals of deuterium-substituted alanine have revealed important insights into radical chemistry. One investigation using ESR showed a proton-deuteron exchange reaction occurring for the radicals in the solid state, a process that does not happen for the intact molecules in the crystal. aip.org The rate of this exchange was found to be highly temperature-dependent, being very slow at room temperature but increasing significantly upon heating. aip.org

More specific research on L-alanine-d4 irradiated with soft X-rays has been particularly informative. researchmap.jp When L-alanine-d4 is irradiated, the de-amino radical formed is •CDCD3COOH. researchmap.jp ESR analysis showed that, unlike in partially deuterated alanine (L-alanine-3,3,3-d3) where a hydrogen exchange reaction was directly observed, the spectral feature of the •CDCD3COOH radical from L-alanine-d4 did not show any significant change during irradiation. researchmap.jp

Table 2: ESR Findings on Deuterated Alanine Radicals This table is interactive and can be sorted by clicking on the headers.

Compound Radiation Source Observed Radical Key Finding Reference
L-alanine-d4 1.5 keV Soft X-ray •CDCD3COOH No significant spectral change during irradiation; wider line width indicates high radical density. researchmap.jp
L-alanine-3,3,3-d3 1.5 keV Soft X-ray •CHCD3COOH → •CDCD3COOH Direct observation of a hydrogen exchange reaction during irradiation. researchmap.jp

Chromatographic Separation Methods for Deuterated and Unlabeled Species

Chiral Chromatography for Enantiomeric Resolution of Deuterated Alanine

Chiral chromatography is a critical technique for separating stereoisomers (enantiomers) of chiral molecules like alanine. wikipedia.org The separation of D- and L-enantiomers is vital because they can have different biological activities. sigmaaldrich.com This process, also known as enantiomeric resolution, is essential for ensuring the enantiomeric purity of compounds used in pharmaceuticals and biochemical studies. wikipedia.orgsigmaaldrich.com

Various chiral stationary phases (CSPs) have been developed for the high-performance liquid chromatography (HPLC) separation of amino acids and their derivatives. Crown-ether based CSPs, such as ChiroSil®, are particularly well-suited for resolving D- and L-amino acid enantiomers. chromatographyonline.com Another effective approach involves using polysaccharide-based CSPs. For example, the enantiomeric resolution of a DL-alanine-DL-tryptophan dipeptide was successfully achieved on an amylose (B160209) stationary phase. nih.govsci-hub.box The separation mechanism in such cases is governed by a combination of interactions, including hydrogen bonding, hydrophobic, π-π, and steric interactions between the analyte and the chiral stationary phase. nih.govsci-hub.box

For analysis by gas chromatography (GC), derivatization of the amino acids is often required. The butyl heptafluorobutyryl derivatives of D- and L-alanine have been successfully separated on a fused silica (B1680970) capillary column coated with a chiral phase like Chirasil-val. nih.gov Chiral HPLC is also a standard method used to confirm the enantiomeric excess (ee) of deuterated amino acids synthesized through enantioselective deuteration methods. acs.orgnih.gov

Table 3: Chiral Chromatography Methods for Alanine and Related Compounds This table is interactive and can be sorted by clicking on the headers.

Method Chiral Stationary Phase (CSP) Analyte Key Parameters Reference
HPLC Amylose [AmyCoat RP] DL-alanine-DL-tryptophan dipeptide Eluent: CH3OH─CH3COONH4─CH3CN nih.govsci-hub.box
HPLC Crown-ether [ChiroSil® SCA(-)] D/L Amino Acids (e.g., Serine) Mobile Phase: 84% MeOH/16% H2O, 5 mM HClO4 chromatographyonline.com

Integration with Spectroscopic Detection for Enhanced Resolution

The combination of chromatographic separation with advanced spectroscopic detection, particularly mass spectrometry, provides a highly sensitive and specific analytical platform. sigmaaldrich.com The hyphenated techniques of GC-MS and LC-MS are standard methods for the analysis of deuterated compounds like DL-Alanine-d4. sigmaaldrich.comnih.gov In these systems, the chromatography column first separates the components of a mixture over time, and the mass spectrometer then detects and quantifies the eluting compounds based on their mass-to-charge ratio (m/z). researchgate.net

This integration is crucial for studies using stable isotope-labeled internal standards. The chromatographic step ensures that the analyte and its deuterated standard reach the detector at the same retention time, while the mass spectrometer distinguishes between them based on their mass difference. clearsynth.comresearchgate.net This allows for the generation of separate ion chromatograms for the labeled and unlabeled species, enabling precise quantification. researchgate.net

The power of this integrated approach is also evident in complex research applications. For instance, following the ESR study of radicals formed in L-alanine-d4 by soft X-ray irradiation, LC/MS analysis was used to identify and observe the products that were formed by the recombination of these radicals. researchmap.jp This demonstrates how chromatography coupled with mass spectrometry can be used to isolate and identify products resulting from reactions that were initially characterized by a different spectroscopic method (ESR), providing a more complete understanding of the chemical processes involved.

Applications in Metabolic and Biochemical Pathway Elucidation

Tracing Amino Acid Metabolism and Interconversions

DL-ALANINE (2,3,3,3-D4) is instrumental in studying the complex interplay and conversion of amino acids within biological systems. As a non-essential amino acid, alanine (B10760859) is a central hub, linking carbohydrate and protein metabolism.

The glucose-alanine cycle is a critical metabolic loop that facilitates the transport of nitrogen from muscle to the liver and the recycling of carbon skeletons for gluconeogenesis. researchgate.net In this cycle, pyruvate (B1213749) in the muscle, derived from glycolysis, undergoes transamination to form alanine. This alanine is then released into the bloodstream, taken up by the liver, and converted back to pyruvate, which can then be used to synthesize new glucose. nih.gov The nitrogen from the alanine is subsequently converted to urea (B33335).

The use of deuterated alanine, such as DL-ALANINE (2,3,3,3-D4), enables researchers to trace these interconversions in vivo. nih.govamsbio.com By administering the labeled compound and using techniques like combined gas chromatography-mass spectrometry, scientists can measure the appearance of the deuterium (B1214612) label in blood glucose. nih.gov This provides a quantitative measure of the rate at which alanine's carbon skeleton is incorporated into glucose, thereby elucidating the flux through the glucose-alanine cycle under various physiological conditions, such as fasting. nih.govresearchgate.net Studies have successfully applied these stable isotope methods to determine glucose and alanine turnover in both animal models and human subjects. nih.gov

Anaplerotic and cataplerotic pathways are crucial for maintaining the pool of intermediates in the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. Anaplerosis refers to the replenishment of these intermediates, while cataplerosis is their removal for biosynthetic purposes. Alanine is a key anaplerotic substrate because it can be readily converted to pyruvate, which in turn can be carboxylated to form oxaloacetate, a primary TCA cycle intermediate. nih.gov

By using DL-ALANINE (2,3,3,3-D4) as a tracer, researchers can follow the deuterium label as it enters the TCA cycle. The incorporation of deuterium into TCA cycle intermediates like citrate, α-ketoglutarate, and malate (B86768) provides direct evidence of anaplerotic flux from alanine. nih.gov Isotope analysis of these metabolites, often using mass spectrometry or nuclear magnetic resonance (NMR), allows for the quantification of the contribution of alanine to the TCA cycle pool relative to other substrates. nih.gov This approach is vital for understanding how cells adapt their metabolism in different states, such as in cardiac muscle under varying workloads or in disease conditions where metabolic pathways are altered. nih.govnih.gov

One of the most widespread applications of deuterium-labeled compounds is in the measurement of protein turnover, which encompasses both protein synthesis and breakdown. researchgate.netnih.gov The principle involves introducing a labeled precursor, which is then incorporated into newly synthesized proteins. nih.govbiorxiv.org While heavy water (D₂O) is often used to generate deuterium-labeled amino acids in vivo, direct administration of labeled amino acids like deuterated alanine also provides valuable insights. nih.govnih.gov

When DL-ALANINE (2,3,3,3-D4) is available, it is incorporated into nascent protein chains during translation. biorxiv.orgbiorxiv.org Over time, the enrichment of deuterium in tissue proteins can be measured. By sampling tissue (e.g., muscle biopsies) and analyzing the protein-bound alanine via techniques like gas chromatography-combustion isotope ratio mass spectrometry (GCC-IRMS), the fractional synthesis rate (FSR) of proteins can be calculated. metsol.comresearchgate.net This method is highly sensitive and allows for the detection of very low levels of deuterium incorporation. metsol.com It has been instrumental in understanding how factors like nutrition and exercise regulate protein metabolism in various tissues. technologynetworks.com

Table 1: Research Findings on Protein Synthesis Rates Using Deuterium Labeling

Tissue/ProteinOrganismKey FindingReference
Plasma & Liver ProteinsHumanSynthesis rates were significantly higher (20- to 70-fold) compared to muscle and heart. nih.gov
Muscle ProteinHuman/RodentDeuterium labeling is a convenient and less costly alternative to traditional methods, allowing for simultaneous measurement of plasma and muscle protein turnover. metsol.com
Myoblast ProteinsMouse (C2C12 cells)The rate of protein synthesis, calculated from the increase of deuterium excess from D₂O in protein-bound alanine, was similar regardless of the D₂O concentration used. nih.gov
ApoB100-VLDLHumanComparable protein replacement rates were obtained using either infused labeled leucine (B10760876) or alanine labeled via D₂O administration. nih.gov

Metabolic Flux Analysis (MFA) Utilizing Deuterium Tracers

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. researchgate.netnih.gov It provides a dynamic understanding of cellular metabolism that cannot be obtained from measuring metabolite concentrations alone. eurisotop.com Stable isotope tracers, including deuterated compounds, are central to this methodology. nih.govnih.gov

In an MFA experiment, cells or organisms are supplied with a substrate labeled with a stable isotope, such as DL-ALANINE (2,3,3,3-D4). nih.govnih.gov As the labeled alanine is metabolized, the deuterium atoms are distributed throughout the metabolic network, creating unique labeling patterns in downstream metabolites. nih.gov Mass spectrometry is then used to measure these mass isotopomer distributions. researchgate.net

This experimental data is then integrated with a computational model of the organism's metabolic network. By comparing the measured labeling patterns with those predicted by the model, MFA algorithms can estimate the intracellular fluxes that best explain the experimental data. nih.gov This approach allows for a detailed, quantitative mapping of metabolic activity in vivo. nih.govresearchgate.net Deuterium tracers are particularly useful for monitoring redox reactions and can complement studies using more common ¹³C-labeled tracers. researchgate.netnih.gov

Alanine is a pivotal molecule connecting the metabolism of carbon and nitrogen. nih.gov The carbon skeleton of alanine (pyruvate) is a key node in central carbon metabolism, linking glycolysis, the TCA cycle, and gluconeogenesis. pnas.org Simultaneously, its amino group is part of the cellular nitrogen pool, involved in transamination reactions and the synthesis of other amino acids and nitrogenous compounds. nih.govwikipedia.org

Using DL-ALANINE (2,3,3,3-D4) as a tracer allows researchers to follow the path of its carbon backbone through these central pathways. nih.govnih.gov For example, the appearance of deuterium in TCA cycle intermediates or in glucose demonstrates the flow of carbon from alanine into these pathways. While the deuterium label is on the carbon atoms, the fate of the molecule as a whole provides critical information about nitrogen flow. nih.gov When alanine is deaminated, its nitrogen enters the pool used for urea synthesis or for the synthesis of other amino acids, like glutamate. Tracing studies, particularly those that combine different isotopes like ¹³H, ¹³C, and ¹⁵N, can provide a comprehensive picture of how cells coordinate the flow of carbon and nitrogen to support growth and maintain homeostasis. nih.goviaea.org

Discovery and Characterization of Novel Biochemical Pathways

Identification of Metabolites and Their Traffic on Biochemical Routes

One of the principal applications of DL-ALANINE (2,3,3,3-D4) is its use as a stable isotope tracer to map the flow of atoms through metabolic pathways. cymitquimica.com When introduced into a biological system, such as a cell culture or a whole organism, the deuterated alanine is taken up by cells and participates in various biochemical reactions as if it were its unlabeled counterpart. By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the deuterium label as it is incorporated into other molecules. eurisotop.com

This strategy provides a dynamic map of metabolite traffic, revealing which pathways are active and quantifying their fluxes. eurisotop.com For example, the transfer of the deuterium label from DL-ALANINE (2,3,3,3-D4) to other amino acids is a clear indicator of aminotransferase activity, enzymes crucial for amino acid synthesis and degradation. This allows for the elucidation of how cells produce non-essential amino acids to meet metabolic demands.

Advanced methods have been developed to enhance the identification of labeled metabolites in complex biological mixtures. One such approach correlates NMR and MS data over a chromatographic fractionation timeline, enabling the reliable association of specific NMR signals with their corresponding mass-to-charge ratios, even for isobaric compounds. nih.govresearchgate.net This facilitates the rapid identification of known metabolites and aids in the characterization of unknown compounds that have incorporated the deuterium label. nih.govresearchgate.net

Research ApplicationTracer CompoundKey FindingAnalytical Technique
Mapping Amino Acid MetabolismDL-ALANINE (2,3,3,3-D4)Tracing the deuterium label reveals the activity of aminotransferases and the synthesis routes of other amino acids. Mass Spectrometry (MS), NMR Spectroscopy
Quantifying Metabolic FluxesStable Isotope TracersEnables the assessment of pathway activities, providing a dynamic map of metabolite traffic rather than just a static snapshot of concentrations. eurisotop.comMS, NMR
Metabolite Identification in Complex MixturesLabeled & Unlabeled CompoundsCorrelation of NMR and MS data across chromatographic fractions allows for reliable identification of metabolites, including isobaric compounds. nih.govresearchgate.netLiquid Chromatography (LC), NMR, MS

Investigation of D-Amino Acid Metabolism and Racemization Pathways

While L-amino acids are the primary building blocks of proteins, D-amino acids play significant roles in various biological processes, particularly in bacteria. DL-ALANINE (2,3,3,3-D4), as a racemic mixture, is an invaluable tool for studying the distinct metabolic fates of both D- and L-alanine. The metabolism of D-amino acids in mammals involves flavoenzymes like D-amino acid oxidase (DAO), which catalyzes the oxidative deamination of several D-amino acids, including D-alanine. frontiersin.org

Most bacteria possess alanine racemase enzymes (e.g., Alr and DadX) that interconvert L-alanine and D-alanine. frontiersin.orgnih.gov D-alanine is an essential component for the synthesis of the peptidoglycan cell wall in bacteria. nih.gov Using deuterated alanine, researchers can trace the conversion of L-alanine-d4 to D-alanine-d4 (and vice versa), thereby measuring the activity of alanine racemase and probing the dynamics of peptidoglycan synthesis. nih.gov Such studies are critical for understanding the mechanism of action of antibiotics like D-cycloserine, which targets enzymes in the D-alanine branch of this pathway. nih.gov

In mammals, D-alanine is largely derived from the gut microbiota. frontiersin.org Deuterium-labeled alanine can be used to investigate the absorption of bacterially-produced D-alanine and its subsequent metabolism by host enzymes like DAO in tissues such as the small intestine and kidney. frontiersin.org

Enzyme/PathwayOrganism TypeFunctionRelevance of Deuterium Labeling
Alanine Racemase (Alr, DadX)BacteriaInterconverts L-alanine and D-alanine for peptidoglycan synthesis. frontiersin.orgnih.govTracing the conversion between D- and L-alanine-d4 to measure racemase activity and cell wall synthesis rates. nih.gov
D-alanine-D-alanine ligase (Ddl)BacteriaDimerizes D-alanine into a peptidoglycan precursor. nih.govQuantifying the flux of D-alanine-d4 into peptidoglycan precursors. nih.gov
D-amino acid oxidase (DAO)MammalsCatalyzes the stereoselective oxidative deamination of D-amino acids, including D-alanine. frontiersin.orgInvestigating the metabolism of gut microbiota-derived D-alanine-d4 by the host. frontiersin.org

Applications in Metabolomics and Proteomics Research

Stable Isotope Resolved Metabolomics (SIRM)

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that uses substrates labeled with stable isotopes, such as deuterium or ¹³C, to trace metabolic pathways in living systems. nih.govnih.gov Unlike traditional metabolomics which provides a static snapshot of metabolite concentrations, SIRM offers a dynamic view of cellular metabolism by measuring the rate of incorporation of the isotope label into various downstream metabolites. eurisotop.comnih.gov

The SIRM workflow involves administering a labeled substrate, such as DL-ALANINE (2,3,3,3-D4), to cells, tissues, or whole organisms. nih.gov After a specific period, metabolites are extracted and analyzed by mass spectrometry or NMR. The resulting data reveals the extent to which the deuterium from alanine has been incorporated into other molecules, thereby mapping out active metabolic fluxes and pathway activities. nih.govnih.gov This approach has been widely applied in cancer research to understand how tumor cells rewire their metabolism to support rapid growth, and in neuroscience to probe neurotransmitter synthesis and energy metabolism. nih.gov The use of stable isotopes is considered safe for in vivo studies in humans, opening avenues for clinical applications. nih.gov

Quantitative Proteomics Approaches Using Deuterated Amino Acids

In the field of proteomics, which studies the entire set of proteins in a biological system, deuterated amino acids are used for quantitative analysis. One of the most prominent methods is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.gov In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for one component: one medium contains a normal "light" amino acid, while the other contains a "heavy," stable isotope-labeled version, such as L-ALANINE (2,3,3,3-D4).

The heavy amino acid is incorporated into all newly synthesized proteins in the "heavy" cell population. nih.gov The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Afterwards, the protein lysates from both populations are mixed in a 1:1 ratio, digested into peptides, and analyzed by mass spectrometry. Because the heavy and light peptides are chemically identical but differ in mass, they appear as pairs of peaks in the mass spectrum. The ratio of the intensities of these peaks directly corresponds to the relative abundance of the protein in the two cell populations. nih.gov This approach allows for highly accurate quantification of changes in protein expression across the entire proteome.

TechniqueFieldPrincipleRole of DL-ALANINE (2,3,3,3-D4)
SIRM MetabolomicsA labeled substrate is introduced into a system, and the incorporation of the isotope into downstream metabolites is tracked to measure metabolic fluxes. nih.govnih.govServes as a deuterated tracer to follow the metabolic fate of alanine's carbon and nitrogen backbone through various biochemical pathways.
SILAC ProteomicsCells are metabolically labeled with "heavy" or "light" amino acids. The relative abundance of proteins between two cell populations is determined by the intensity ratio of heavy vs. light peptide peaks in a mass spectrometer. nih.govThe L-enantiomer (L-ALANINE (2,3,3,3-D4)) can serve as the "heavy" amino acid for metabolic labeling of the proteome, enabling quantitative comparison of protein expression.

Enzymatic Reaction Mechanism and Kinetic Studies

Probing Enzyme Mechanisms with Deuterated Substrates

The substitution of hydrogen with deuterium (B1214612) in a substrate molecule like alanine (B10760859) does not alter the potential energy surface of a reaction but does change the vibrational energy of the chemical bonds. A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. This principle is the foundation for using DL-Alanine (2,3,3,3-D4) to investigate the intricate mechanisms of enzymes that process alanine.

The mechanism of these enzymes involves the cofactor pyridoxal-5'-phosphate (PLP), which forms a Schiff base intermediate with the amino acid substrate. The key step is the abstraction of the α-proton from the amino acid, leading to a quinonoid intermediate. Using a substrate like DL-Alanine-d4 allows researchers to probe this α-C-D bond cleavage. If this step is mechanistically significant, a change in the reaction rate will be observed compared to the non-deuterated L-alanine.

Alanine racemase is a bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine, a crucial component for building the peptidoglycan layer of bacterial cell walls. nih.gov The enzyme's mechanism involves two catalytic bases, Lys-39 and Tyr-265, positioned on opposite sides of the PLP cofactor, which abstract the α-proton from the substrate. nih.gov

The use of Cα-deuterated alanine has been instrumental in dissecting this mechanism. By analyzing the reaction progress with both protiated and deuterated substrates, researchers have determined the intrinsic primary kinetic isotope effects for the Cα-hydron abstraction step. nih.gov These studies provide a quantitative measure of the transition state of this critical bond-breaking event. Furthermore, secondary KIEs have been observed during the formation of the external aldimine intermediate, which occurs before the proton abstraction. These secondary effects arise from changes in hybridization at the α-carbon and provide evidence for ground-state destabilization of the C-H bond through hyperconjugation with the PLP cofactor's π system. nih.govnih.gov

Kinetic studies comparing the enzymatic processing of deuterated and non-deuterated alanine provide direct evidence of the impact of isotopic substitution on reaction rates. For alanine racemase from Geobacillus stearothermophilus, perdeuteration of the entire enzyme (a "heavy enzyme") combined with the use of Cα-deuterated alanine as a substrate revealed significant kinetic isotope effects of approximately 1.3 on both kcat and kcat/KM. nih.gov This effect increased to about 3 when Cα-deuterated alanine was used as the substrate, indicating a coupling of protein motion with the proton transfer step. nih.gov

In another example, the oxidation of L-alanine by the flavoenzyme Tryptophan 2-monooxygenase, which functions as an L-amino acid oxidase, was studied using deuterated alanine. A primary deuterium KIE of 6.0 ± 0.5 was measured, which was independent of pH. researchgate.net This large KIE is consistent with the cleavage of the C-H bond being a central part of the chemical mechanism, likely through a hydride transfer. researchgate.net

Kinetic Isotope Effects (KIEs) for Alanine-Metabolizing Enzymes
EnzymeSubstrateKIE TypeParameterValueReference
Alanine RacemaseCα-deuterated AlaninePrimaryD → L direction1.57 ± 0.05 nih.gov
Alanine RacemaseCα-deuterated AlaninePrimaryL → D direction1.66 ± 0.09 nih.gov
Alanine RacemaseCα-deuterated AlanineSecondaryExternal aldimine formation (forward)1.13 ± 0.05 nih.gov
Tryptophan 2-monooxygenase (as L-amino acid oxidase)Deuterated L-AlaninePrimarykH/kD6.0 ± 0.5 researchgate.net

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIE)

The kinetic isotope effect is a powerful tool for deducing reaction mechanisms. It is defined as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH). libretexts.org For deuterium, this is expressed as kH/kD.

Deuterium KIEs are measured by comparing the reaction rates of a substrate containing a C-H bond with its analogue containing a C-D bond at the same position. libretexts.org This can be done through non-competitive experiments, where the rates are measured in separate reactions, or more precisely through competitive experiments, where a mixture of the two isotopic substrates is used. nih.gov Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed to determine the ratio of products over time. nih.govnih.gov

The magnitude of the KIE provides mechanistic information:

Primary KIE : Occurs when the bond to the isotope is broken or formed in the rate-determining step. libretexts.org For C-H bond cleavage, theoretical maximums are around 7 at room temperature. Observed values are often smaller, which can indicate the symmetry of the transition state. semanticscholar.org

Secondary KIE : Observed when the isotopically labeled atom is not directly involved in bond breaking/formation but is located at or near the reaction center. libretexts.org These effects are typically much smaller (e.g., kH/kD ≈ 0.9–1.3) and can provide information about changes in the hybridization state or steric environment of the carbon atom during the reaction. nih.gov

Normal vs. Inverse KIE : A "normal" KIE has a kH/kD > 1, indicating the C-H bond is broken more easily than the C-D bond. An "inverse" KIE (kH/kD < 1) suggests that the bond involving the isotope becomes stiffer or more constrained in the transition state compared to the ground state. semanticscholar.org

Mechanism of Action for Enzymes Involved in Alanine Metabolism

The metabolism of alanine involves a variety of enzymes that catalyze transformations essential for cellular function. Understanding the precise mechanism of action of these enzymes at the atomic level is crucial for fields ranging from drug design to metabolic engineering. Computational methods, particularly quantum chemical cluster modeling, have become indispensable tools for elucidating the intricate details of enzyme active sites and the reactions they catalyze.

Quantum Chemical Cluster Modeling of Enzyme Active Sites

Quantum chemical cluster modeling is a computational approach used to study the electronic structure and reactivity of a specific region of interest within a larger molecular system, such as the active site of an enzyme. nih.gov In this method, the enzyme's active site, including the substrate and key amino acid residues, is treated with high-level quantum mechanical (QM) calculations, while the remainder of the protein is represented by a more simplified model or embedding scheme. frontiersin.org This approach allows for a detailed investigation of bond-breaking and bond-forming events, transition states, and reaction pathways that would be computationally prohibitive to study for the entire enzyme at a quantum mechanical level.

The primary goal of quantum chemical cluster modeling is to provide a detailed, energetic, and geometric description of the reaction mechanism. nih.gov By calculating the potential energy surface of the reaction, researchers can identify intermediates and transition states, thereby elucidating the step-by-step process of substrate conversion. This method has been successfully applied to a wide range of enzymatic systems, offering insights that complement experimental findings.

For enzymes involved in alanine metabolism, such as alanine racemase and alanine dehydrogenase, quantum chemical cluster models can be constructed based on crystal structures of the enzyme-substrate or enzyme-inhibitor complexes. nih.govnih.gov These models typically include the cofactor, if any (e.g., pyridoxal (B1214274) phosphate (B84403) in alanine racemase), the alanine substrate (or its deuterated isotopologue, DL-ALANINE (2,3,3,3-D4)), and the surrounding amino acid residues that directly participate in catalysis through hydrogen bonding, electrostatic interactions, or direct chemical reaction. nih.gov

The use of DL-ALANINE (2,3,3,3-D4) in these computational studies is of particular significance for understanding the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org In the case of DL-ALANINE (2,3,3,3-D4), the substitution of hydrogen with deuterium at the methyl group can significantly alter the reaction rate if the C-H bond is broken or its vibrational frequency is altered in the rate-determining step of the reaction.

Computational modeling of the KIE for DL-ALANINE (2,3,3,3-D4) can provide profound insights into the transition state structure. For instance, a significant primary KIE, where the C-D bond is cleaved, would be predicted by the models if this bond breaking is part of the rate-limiting step. nih.gov Conversely, a secondary KIE might be observed if the deuterium atoms are not directly involved in bond cleavage but their presence influences the vibrational modes of the transition state. libretexts.org

Studies on alanine racemase have utilized deuterated alanine to probe the mechanism of proton abstraction from the α-carbon. nih.gov Quantum chemical cluster models can simulate this process and calculate the energetic barriers for both the protiated and deuterated substrates. The difference in these calculated barriers can then be compared with experimental KIE data to validate the proposed mechanism and the accuracy of the computational model.

For example, in the racemization of alanine, a key step is the removal of a proton from the α-carbon by a basic residue in the active site. nih.gov By modeling this step with both DL-alanine and DL-ALANINE (2,3,3,3-D4), researchers can quantify the energetic penalty associated with breaking a C-D bond compared to a C-H bond. This information is critical for understanding the nature of the transition state and the contribution of quantum mechanical tunneling to the reaction rate.

The following table summarizes hypothetical data that could be obtained from a quantum chemical cluster modeling study on an enzyme involved in alanine metabolism, comparing the activation energies for the reaction with the standard substrate and its deuterated isotopologue.

SubstrateRate-Determining StepCalculated Activation Energy (kcal/mol)Predicted Kinetic Isotope Effect (kH/kD)
DL-AlanineCα-H bond cleavage15.21.0 (Reference)
DL-ALANINE (2,3,3,3-D4)Cα-H bond cleavage16.56.8
DL-AlanineNucleophilic attack12.81.0 (Reference)
DL-ALANINE (2,3,3,3-D4)Nucleophilic attack12.91.1

Note: The data in this table is illustrative and intended to represent the type of results that can be generated from quantum chemical cluster modeling studies. The predicted KIE is calculated based on the difference in activation energies.

Detailed research findings from such computational studies can reveal the precise geometric arrangement of the substrate and active site residues in the transition state. For instance, the model might show that a specific lysine (B10760008) residue acts as the general base, and its distance to the α-carbon of alanine shortens significantly in the transition state. The model could also predict changes in bond lengths and angles within the substrate molecule as it approaches the transition state, providing a dynamic picture of the catalytic event.

Theoretical and Computational Investigations

Quantum Mechanical Studies of Deuterated Alanine (B10760859) Reactivity

Quantum mechanical (QM) methods are essential for understanding the electronic structure and reactivity of molecules. By solving approximations of the Schrödinger equation, these techniques can elucidate the energetic and geometric properties of molecules, including reaction intermediates and transition states that are often difficult to characterize experimentally.

Density Functional Theory (DFT) Calculations for Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a widely used quantum mechanical approach that calculates the electronic energy of a system based on its electron density. saspublishers.commdpi.com This method is invaluable for investigating reaction mechanisms by locating and characterizing the structures of reactants, intermediates, transition states, and products along a reaction coordinate. saspublishers.commdpi.com

For DL-ALANINE (2,3,3,3-D4), DFT calculations can model its involvement in biochemical reactions, such as enzymatic deamination or transamination. The substitution of hydrogen with deuterium (B1214612) (a heavier isotope) at the C2 and C3 positions creates a molecule with different vibrational properties. princeton.edu The C-D bond has a lower zero-point vibrational energy (ZPE) than a C-H bond, making it stronger and harder to break. princeton.edu This phenomenon gives rise to the deuterium kinetic isotope effect (KIE), where a reaction involving the cleavage of a C-D bond proceeds more slowly than the corresponding C-H bond cleavage. princeton.edunih.gov

DFT calculations can accurately predict the magnitude of this KIE by computing the vibrational frequencies of the molecule in its ground state and at the transition state of a reaction. These frequencies are then used to calculate the ZPEs and determine the activation energy barriers for both the deuterated and non-deuterated species. The difference in these barriers provides a theoretical value for the KIE, offering mechanistic insights into the rate-determining step of a reaction. nih.gov For example, a significant calculated KIE for a specific reaction step would strongly suggest that the cleavage of a bond to one of the deuterated carbons is central to that step's mechanism.

Table 1: Hypothetical DFT-Calculated Energy Profile for a C-H/C-D Bond Cleavage Reaction. Energies are illustrative and given in kcal/mol.
SpeciesParameterDL-Alanine (C-H)DL-ALANINE (2,3,3,3-D4) (C-D)Difference (D4 - H)
Ground StateRelative Energy0.000.000.00
Zero-Point Energy (ZPE)4.153.00-1.15
Transition StateRelative Energy20.0020.000.00
Zero-Point Energy (ZPE)3.502.50-1.00
CalculatedActivation Energy (ΔE)19.3519.50+0.15

This interactive table illustrates how the lower zero-point energy of the C-D bond in DL-ALANINE (2,3,3,3-D4) results in a slightly higher activation energy compared to its non-deuterated counterpart, a manifestation of the kinetic isotope effect.

Modeling Isotopic Exchange Reactions and Hydrogen Abstraction

Quantum mechanical models are also employed to study the dynamics of isotopic exchange and hydrogen abstraction reactions. acs.org For DL-ALANINE (2,3,3,3-D4), this involves modeling the removal of a deuterium atom from the C2 or C3 position by a radical species or through acid/base-catalyzed exchange mechanisms. mdpi.com

These computational models can map the potential energy surface of the reaction, identifying the lowest energy pathways for deuterium abstraction. By calculating the energy barriers associated with these pathways, researchers can predict the regioselectivity and stereoselectivity of such reactions. For instance, QM calculations can determine whether abstraction of the alpha-deuterium (C2) is more or less energetically favorable than abstraction of a methyl-deuterium (C3). This information is critical for interpreting experimental results from hydrogen-deuterium exchange (HDX) mass spectrometry or for understanding radical-mediated damage to amino acids and proteins.

Molecular Dynamics Simulations of Deuterated Alanine in Biological Environments

While quantum mechanics excels at describing the details of chemical reactions, Molecular Dynamics (MD) simulations are the tool of choice for exploring the physical movements and interactions of molecules over time, particularly in complex biological environments like aqueous solutions. nih.gov

Understanding Solvation Effects and Conformational Dynamics

MD simulations treat atoms as classical particles and use force fields to describe the forces between them. nih.gov By solving Newton's equations of motion iteratively, MD can track the trajectory of every atom in a system, providing a detailed view of molecular behavior. upc.edu

For an amino acid like alanine, its conformation (three-dimensional shape) is highly dependent on its interactions with the surrounding solvent, typically water. upc.edunih.gov MD simulations of alanine in a "box" of explicit water molecules can reveal how hydrogen bonding and electrostatic interactions with the solvent influence the peptide's conformational preferences. nih.gov Studies on alanine dipeptides have identified several major stable conformations, including the polyproline II (PII), right-handed α-helix (αR), and extended (C5) forms, whose populations vary depending on the solvent. nih.gov

Simulating DL-ALANINE (2,3,3,3-D4) allows for the investigation of isotopic effects on its dynamics and solvation. The increased mass of deuterium can subtly alter the vibrational and rotational motions of the molecule. These changes, though small, can affect the lifetime and strength of hydrogen bonds formed with water molecules and influence the equilibrium between different conformational states. By analyzing the simulation trajectories, researchers can quantify properties such as radial distribution functions (to understand water structuring around the amino acid), hydrogen bond lifetimes, and the free energy landscape of conformational transitions.

Table 2: Major Conformations of Alanine Dipeptide Studied by MD Simulations.
ConformationTypical Dihedral Angles (Φ, Ψ)Key Intramolecular FeaturePrevalence in Solvent
Polyproline II (PII)(-75°, +145°)Extended, left-handed helix-likeHigh in polar solvents like water
Right-handed α-helix (αR)(-75°, -30°)Characteristic of α-helices in proteinsStabilized by explicit solvent interactions
Extended (C5)(-150°, +150°)Planar, extended backboneFavored in less polar solvents
C7eq(-75°, +70°)7-membered ring via H-bondObserved in non-polar solvents like chloroform

This interactive table summarizes the key conformations of the alanine dipeptide backbone, which are influenced by the surrounding solvent environment as revealed by molecular dynamics simulations. nih.gov

Computational Metabolomics and Flux Balance Analysis (FBA) Integration

DL-ALANINE (2,3,3,3-D4) is a powerful tool in the field of metabolomics, which aims to identify and quantify the complete set of small-molecule metabolites in a biological system. As a stable isotope-labeled compound, it can be used as a tracer to map the flow of atoms through complex metabolic networks. researchgate.netchempep.com

Computational Approaches to Metabolic Network Reconstruction and Analysis

Metabolic network reconstruction is the process of assembling all known metabolic reactions of an organism into a comprehensive model. nih.govresearchgate.net These genome-scale models (GEMs) represent the metabolic capabilities of a cell and can be converted into mathematical formats for computational analysis. researchgate.net

Flux Balance Analysis (FBA) is a computational method used to predict the rates (fluxes) of reactions throughout the metabolic network. nih.govmdpi.com FBA assumes a steady state, where the production and consumption of each metabolite are balanced, and typically uses an objective function, such as the maximization of biomass production, to find a likely flux distribution. nih.govnih.gov

The integration of experimental data from tracer studies using compounds like DL-ALANINE (2,3,3,3-D4) is a cornerstone of modern metabolic flux analysis. nih.govbiorxiv.orgacs.org When cells are grown in the presence of deuterated alanine, the deuterium label is incorporated into various downstream metabolites through enzymatic reactions. researchgate.netnih.gov Analytical techniques like mass spectrometry or NMR can then measure the extent and pattern of deuterium enrichment in these metabolites. nih.govox.ac.uk

This labeling data provides powerful constraints that are used to refine the FBA model. biorxiv.org By requiring that the computational model's predicted fluxes reproduce the experimentally observed labeling patterns, researchers can obtain a much more accurate and biologically relevant picture of cellular metabolism. nih.govfrontiersin.org This approach allows for the quantification of pathway activities that would be impossible to determine from genomic data or metabolite concentrations alone, providing deep insights into how cells adapt their metabolism in response to genetic or environmental changes. nih.gov

Table 3: Illustrative Example of Using DL-ALANINE (2,3,3,3-D4) Tracer Data to Constrain Fluxes.
Metabolic PathwayReactionFlux without Tracer Data (Arbitrary Units)Flux with Tracer Data (Arbitrary Units)Inference from Tracer Data
Alanine TransaminaseAlanine + α-Ketoglutarate ↔ Pyruvate (B1213749) + Glutamate5080High deuterium enrichment in Pyruvate and Glutamate indicates a high flux through this reaction.
GlycolysisGlucose → Pyruvate10020Low deuterium enrichment in Pyruvate pool suggests most Pyruvate comes from Alanine, not Glucose.
TCA CyclePyruvate → Acetyl-CoA → Citrate7580Deuterium labels appearing in TCA cycle intermediates (e.g., Citrate) confirm the entry of Alanine-derived carbon.

This interactive table demonstrates how experimentally determined deuterium labeling patterns from a DL-ALANINE (2,3,3,3-D4) tracer study can be used to constrain a Flux Balance Analysis model, leading to a more accurate estimation of reaction rates within a metabolic network.

Advanced Research Applications and Future Perspectives

Role in Prebiotic Chemistry and the Origin of Life Studies

Understanding the chemical origins of life is a fundamental goal of science. The Oparin-Haldane hypothesis posits that life emerged gradually from inorganic molecules, with essential "building blocks" like amino acids forming first before combining into more complex polymers. mdpi.com DL-Alanine (2,3,3,3-D4) and other isotopically labeled compounds are valuable in testing hypotheses related to these early chemical processes.

Investigation of Abiotic Amino Acid Synthesis Pathways

The abiotic synthesis of amino acids—the formation of these molecules without biological processes—is a cornerstone of origin-of-life research. Landmark experiments, such as the Miller-Urey experiment, demonstrated that organic molecules, including amino acids, could be formed from inorganic precursors under conditions simulating those of the early Earth. mdpi.comnih.gov In these experiments, a mixture of gases like methane, ammonia, water, and hydrogen was subjected to electrical discharges, resulting in the synthesis of multiple amino acids. researchgate.net

Modern research continues to explore these pathways, investigating how amino acids could have been produced in various prebiotic environments, such as submarine hydrothermal systems or through extraterrestrial delivery via meteorites. researchgate.net Deuterated compounds like DL-Alanine (2,3,3,3-D4) are used in these simulation studies to trace the formation and transformation of molecules. For instance, the synthesis of deuterium-labeled alanine (B10760859) has been achieved using microorganisms in a deuterium-rich medium to model prebiotic compartmentalization and the self-assembly of amino acids in hot mineral water, providing insights into geochemically plausible routes to early cellular structures. nih.gov By tracking the incorporation of deuterium (B1214612), researchers can elucidate the specific chemical reactions and mechanisms that may have led to the first amino acids on Earth.

Development of New Analytical Tools and Reference Standards

The distinct mass of deuterium compared to hydrogen makes DL-Alanine (2,3,3,3-D4) an invaluable tool in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Use as a High-Purity Reference Material for Research Applications

In many analytical applications, particularly those involving mass spectrometry, isotopically labeled compounds serve as ideal internal standards. chemscene.com Because DL-Alanine (2,3,3,3-D4) is chemically identical to its non-deuterated counterpart but has a different mass, it can be added to a sample in a known quantity. nih.gov This allows for precise and accurate quantification of the natural alanine in the sample, as the labeled standard experiences the same processing and analysis effects as the target analyte. chemscene.com This application is crucial in metabolomics, proteomics, and pharmacokinetic studies where accurate measurement of metabolite concentrations is essential. acs.org These high-purity deuterated compounds are qualified as Certified Reference Materials, suitable for a range of applications including pharmaceutical testing and quality control. acs.org

Applications of DL-Alanine (2,3,3,3-D4) as a Reference Standard

Application AreaFunction of Deuterated AlanineAnalytical TechniqueBenefit
Metabolomics/ProteomicsInternal StandardMass Spectrometry (MS)Accurate quantification of endogenous alanine. chemscene.com
Pharmacokinetic StudiesTracerMSTracing the absorption, distribution, metabolism, and excretion of the compound. acs.org
Structural AnalysisReference CompoundNuclear Magnetic Resonance (NMR)Aids in chemical structure determination and spectral assignment. chemscene.com
Method DevelopmentCertified Reference MaterialLC-MS/MS, GC-MSValidation and calibration of analytical methods. acs.org

Innovation in LC-MS/MS and NMR Platforms for Deuterated Compounds

The use of deuterated compounds has spurred innovation in the analytical platforms designed to study them.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): In LC-MS/MS, methods have been developed to simultaneously determine different forms of amino acids. For example, hydrolysis in deuterated acid combined with LC-MS/MS analysis allows for the accurate measurement of L- and D-amino acids in complex biological samples by preventing analytical bias from racemization during sample preparation. The mass difference introduced by deuterium in DL-Alanine (2,3,3,3-D4) makes it easily distinguishable from the natural compound, enhancing the sensitivity and reliability of the analysis. iaea.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium labeling is a powerful technique in NMR for simplifying complex spectra of large biomolecules like proteins. frontiersin.org Since deuterium is not typically observed in standard proton (¹H) NMR experiments, replacing protons with deuterons effectively renders those positions "invisible," reducing signal overlap and allowing for clearer analysis of the remaining protons. This selective deuteration helps in the unambiguous assignment of resonance peaks, which is critical for determining the three-dimensional structure and dynamics of proteins in solution. frontiersin.org Furthermore, specialized deuterium NMR (²H NMR) can be used to probe the orientation and mobility of the C-D bond, providing unique insights into the dynamics of molecules in solid-state materials and biological membranes.

Emerging Research Areas for Deuterated Alanine

Beyond its established roles, the unique properties of DL-Alanine (2,3,3,3-D4) position it for use in emerging fields of research, including materials science.

Applications in Advanced Materials Science and Nanoparticle Research

In the field of nanotechnology, amino acids are increasingly being used as "green" reagents for the synthesis of metallic nanoparticles. Amino acids like alanine can function simultaneously as both a reducing agent, converting metal ions into metal atoms, and a capping agent, stabilizing the newly formed nanoparticles to prevent them from aggregating. This dual role is possible due to the presence of both an amine (-NH₂) and a carboxyl (-COOH) group.

Studies have demonstrated the successful synthesis of silver, gold, and copper nanoparticles using DL-alanine or L-alanine. chemscene.comacs.org For instance, in one method, DL-alanine was used as both the reducing and capping agent to produce stable silver nanoparticles with a narrow size distribution. In another study, L-alanine was used to functionalize copper particles. chemscene.com The amino acid caps (B75204) the nanoparticle surface, and the interaction between the amine group and the metal appears to be key to the stability of the resulting colloid. acs.org

While this research has primarily utilized non-deuterated alanine, the use of DL-Alanine (2,3,3,3-D4) represents a logical and innovative next step. By employing the deuterated form, researchers could use the analytical techniques described previously (NMR and MS) to precisely track the fate of the capping agent, study its interaction with the nanoparticle surface, and investigate its stability and exchange dynamics in different environments. This could provide deeper mechanistic insights into nanoparticle formation and functionalization, aiding in the design of advanced materials with tailored properties for applications in catalysis, sensing, and nanomedicine.

Alanine in Nanoparticle Synthesis

NanoparticleForm of Alanine UsedRole of AlanineKey Finding
Silver (Ag)DL-AlanineReducing and Capping AgentProduced stable, spherical nanoparticles with an average size of 7.5 nm.
Gold (Au)L-AlanineReducing and Capping AgentSuccessfully synthesized gold nanoparticles; aliphatic side chains assist in surface interaction. frontiersin.org
Copper (Cu)L-AlanineCapping/Stabilizing AgentIncreasing the amount of L-alanine decreased the resulting particle size and narrowed the size distribution.

Integration with "Omics" Technologies for Systems Biology

The advent of "omics" technologies—such as metabolomics, proteomics, and genomics—has revolutionized biological research by enabling the large-scale study of molecules that constitute a living organism. A significant challenge in systems biology is the integration of these diverse datasets to construct a comprehensive model of cellular function. Stable isotope-labeled compounds, such as DL-ALANINE (2,3,3,3-D4), serve as critical tools in this endeavor. chempep.com By introducing a labeled molecule into a biological system, researchers can trace its metabolic fate across different molecular layers, providing a dynamic view of pathway activities that connects the genome, proteome, and metabolome. chromservis.eu

DL-ALANINE (2,3,3,3-D4) is particularly valuable as an internal standard and a metabolic tracer. shimadzu.comnih.gov Its deuterium-labeled methyl group and alpha-carbon create a distinct mass shift that is readily detectable by mass spectrometry (MS), allowing for precise differentiation from its unlabeled counterpart. chempep.com This property is leveraged to quantify changes in metabolite pools and trace the flow of carbon and nitrogen through interconnected metabolic networks, providing insights that cannot be obtained from static concentration measurements alone. chromservis.eu

Applications in Metabolomics

In metabolomics, DL-ALANINE (2,3,3,3-D4) is frequently employed as an internal standard for the accurate quantification of alanine and other amino acids in complex biological samples. nih.gov By adding a known quantity of the labeled compound to a sample, variations arising from sample preparation and instrument analysis can be normalized, ensuring high precision and reproducibility. shoko-sc.co.jp This is crucial for comparative metabolomic studies that aim to identify biomarkers or metabolic dysregulation in disease states. For instance, it has been used as an internal standard in targeted metabolomics to analyze plasma samples and identify potential biomarkers for conditions like heart failure. nih.gov

Beyond its role as a standard, DL-ALANINE (2,3,3,3-D4) functions as a tracer in stable isotope tracer analysis (SITA). When introduced to cells or organisms, it enters metabolic pathways, and the deuterium label is incorporated into downstream metabolites. chromservis.euirisotope.com By tracking the distribution and incorporation of the isotope label using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can map active metabolic pathways and quantify their fluxes. chromservis.euscispace.com This approach provides a much richer understanding of metabolism than a simple snapshot of metabolite concentrations, as it can distinguish between increased production and decreased consumption of a metabolite. chromservis.eu

Utility in Proteomics

The integration with proteomics is achieved by tracing the incorporation of the labeled alanine into newly synthesized proteins. irisotope.com Amino acids are the building blocks of proteins, and by supplying DL-ALANINE (2,3,3,3-D4), the rate of protein synthesis and turnover can be monitored. chempep.com In a technique known as stable isotope labeling by amino acids in cell culture (SILAC), a similar principle is applied where cells are grown in media containing labeled amino acids. While SILAC more commonly uses ¹³C or ¹⁵N labels, the use of deuterium-labeled amino acids serves the same fundamental purpose. chempep.comshoko-sc.co.jp

When the proteome is analyzed, mass spectrometry can distinguish between peptides containing the labeled alanine and those with the natural isotope. shoko-sc.co.jp This allows for the relative or absolute quantification of proteins, providing a dynamic view of the proteome in response to various stimuli or conditions. This data is essential for understanding how metabolic changes, tracked through metabolomics, are linked to alterations in protein expression and function.

Bridging to Genomics and Transcriptomics

While DL-ALANINE (2,3,3,3-D4) does not directly interact with DNA or RNA, the functional data derived from its use in metabolomics and proteomics provides a crucial link to genomics and transcriptomics. For example, metabolic flux data can help elucidate the function of genes that have been mis-annotated or whose function was previously unknown. royalsocietypublishing.org If isotope tracing reveals an unexpected metabolic pathway is active, it prompts a re-examination of the genome for enzymes capable of catalyzing those reactions.

This multi-omics approach allows researchers to build more accurate and predictive models of biological systems. chempep.com By combining information on gene transcripts (transcriptomics), protein abundance (proteomics), and metabolic activity (metabolomics with tracers like DL-ALANINE (2,3,3,3-D4)), a more complete picture of cellular regulation from gene to function can be achieved.

The table below summarizes the key applications of DL-ALANINE (2,3,3,3-D4) in integrating different "omics" fields for a systems biology perspective.

Omics TechnologyApplication of DL-ALANINE (2,3,3,3-D4)Research Goal
Metabolomics Internal Standard: Used for normalization in targeted amino acid analysis.Accurate and reproducible quantification of metabolite concentrations. nih.govscispace.com
Metabolic Tracer: Traces the flow of the deuterium label into downstream metabolites.To measure metabolic fluxes and delineate active biochemical pathways. chromservis.eu
Proteomics Tracer for Protein Synthesis: Incorporation into newly synthesized proteins is monitored.To quantify protein turnover rates and assess the dynamics of the proteome. irisotope.com
Systems Biology (Integrated) Data Integration: Connects metabolic flux data with proteomic and genomic information.To build comprehensive models of cellular function and understand genotype-phenotype relationships. chempep.comroyalsocietypublishing.org

Conclusion

Summary of Key Research Contributions Enabled by DL-ALANINE (2,3,3,3-D4)

DL-ALANINE (2,3,3,3-D4) has emerged as a critical tool in biochemical and biomedical research. Its use as a stable isotope tracer has enabled the detailed mapping of metabolic pathways, including amino acid metabolism, glycolysis, and gluconeogenesis. nih.gov It has provided a means to quantify metabolic fluxes in vivo, offering insights into the metabolic dysregulation that characterizes various diseases. In the field of structural biology, it has facilitated the study of protein structure and dynamics, while in analytical chemistry, it serves as an invaluable internal standard for accurate quantification. researchgate.netmusechem.com

Future Directions and Unexplored Avenues in Isotopic Tracer Research

The field of isotopic tracer research is continually evolving. Future directions may include the development of more complex, multiply-labeled tracers to simultaneously probe multiple metabolic pathways. nih.gov The integration of stable isotope tracing with other "omics" technologies, such as proteomics and metabolomics, holds the potential to provide a more holistic understanding of cellular metabolism. nih.gov Furthermore, advancements in analytical instrumentation will likely lead to even greater sensitivity and spatial resolution in tracking the fate of isotopic tracers in vivo. nih.gov

Impact on Fundamental Understanding of Biochemical Processes and Chemical Reactions

The use of isotopically labeled compounds like DL-ALANINE (2,3,3,3-D4) has fundamentally changed our ability to study the intricate and dynamic nature of biochemical processes. nih.gov It has allowed researchers to move beyond static snapshots of metabolite concentrations to a more dynamic view of metabolic fluxes and pathway regulation. nih.gov This has led to a deeper understanding of how cells and organisms manage their energy and building blocks in both health and disease, paving the way for new diagnostic and therapeutic strategies. diagnosticsworldnews.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.